Aurantioskyrin
Description
Aurantioskyrin is a fungal secondary metabolite classified as a biemodin, a dimeric anthraquinone (AQ) derived from the emodin biosynthetic pathway . Structurally, it consists of two emodin-like AQ units fused via radical coupling, a characteristic feature of biemodins . This compound is predominantly produced by Talaromyces species, particularly within sections Islandici and Talaromyces . This compound exhibits notable biological activities, including cytotoxicity and pigment-forming properties, which are common among fungal quinones. Its structural complexity and biosynthetic origin place it within a broader family of dimeric AQs, which vary in bonding mechanisms, substituents, and biological roles.
Properties
CAS No. |
18693-31-7 |
|---|---|
Molecular Formula |
C30H18O11 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
1,4,5,7-tetrahydroxy-2-methyl-8-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H18O11/c1-8-3-10-17(11(31)4-8)28(39)20-15(35)6-13(33)18(23(20)27(10)38)19-14(34)7-16(36)21-24(19)30(41)25-22(29(21)40)12(32)5-9(2)26(25)37/h3-7,31-37H,1-2H3 |
InChI Key |
KCTDFZBYXBNTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C=C(C(=C6C5=O)O)C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurantioskyrin is typically synthesized through the biosynthetic pathways of fungi. The process involves the action of non-reducing polyketide synthase (NR-PKS), thioesterase, decarboxylase, and anthrone oxidase . The initial precursor, emodin, undergoes a series of hydroxylation, deoxygenation, and coupling reactions to form this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through fungal cultivation in bioreactors. Fungi such as Talaromyces islandicus are grown on cheap substrates in industrially scaled bioreactors, producing valuable metabolites like this compound .
Chemical Reactions Analysis
Types of Reactions: Aurantioskyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various hydroxylated, deoxygenated, and substituted derivatives of this compound .
Scientific Research Applications
Aurantioskyrin has a wide range of applications in scientific research, including:
Mechanism of Action
Aurantioskyrin is part of a larger family of bisanthraquinones, which includes compounds such as skyrin, luteoskyrin, and rubroskyrin . Compared to these similar compounds, this compound stands out due to its unique structural features and specific biological activities . For instance, while skyrin and luteoskyrin also exhibit antibacterial and anticancer properties, this compound’s electron-donating and -accepting properties make it particularly valuable for industrial applications .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Selected Biemodins and O-Biemodins
| Compound | Fusion Type | Substituents | Molecular Weight (Da)* | Producing Fungi |
|---|---|---|---|---|
| This compound | Radical coupling | Hydroxyl, methyl groups | ~530† | Talaromyces spp. |
| Auroskyrin | Radical coupling | Additional methoxy groups | ~560† | Talaromyces spp. |
| Rugulosin | Radical coupling | Cyclic ether bridge | ~524† | Penicillium rugulosum |
| Flavoskyrin | Radical coupling | Varied hydroxylation patterns | ~530† | Talaromyces spp. |
| Rhodoislandin A | Radical coupling | Chlorinated substituents | ~570† | Talaromyces spp. |
| Alterporriol A | Ether bond (O-biemodin) | Epoxy and hydroxyl groups | ~538† | Aspergillus spp. |
*Molecular weights are approximate and inferred from structural data.
†Exact values depend on substituent configurations.
Key Observations :
- Fusion Mechanism : this compound and other biemodins (e.g., auroskyrin, flavoskyrin) are linked via radical coupling, whereas O-biemodins (e.g., alterporriol A) feature ether bonds .
- Substituent Diversity : this compound lacks methoxy or halogen groups present in compounds like auroskyrin and rhodoislandin A, which may influence redox activity and toxicity .
- Stereochemical Complexity : Rugulosin contains a cyclic ether bridge, distinguishing it from this compound’s linear dimeric structure .
Discussion: Implications of Structural and Functional Differences
The structural variations among this compound and its analogs directly impact their applications and toxicity profiles:
Medical Potential: O-biemodins like alterporriol A are prioritized in drug discovery due to their stability and diverse bioactivity. This compound’s radical-coupled structure, while less stable, offers unique redox properties for anticancer research .
Toxicological Risks : this compound’s hydroxyl groups may contribute to hepatotoxicity, a trait shared with luteoskyrin but absent in methoxy-rich analogs like auroskyrin .
Biotechnological Utility: The pigment-forming ability of this compound is exploited in industrial dye synthesis, whereas chlorinated biemodins (e.g., rhodoislandin A) are studied for environmental remediation .
Biological Activity
Aurantioskyrin is a polyketide compound produced by various fungal species, particularly those from the genus Penicillium. It has garnered attention due to its notable biological activities, including antimicrobial, cytotoxic, and potential therapeutic effects. This article will delve into the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its complex polyketide structure. Its molecular formula is C_15H_10O_5, and it features a quinone moiety that contributes to its biological activities. The compound is typically isolated from fungal cultures through fermentation processes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀O₅ |
| Molecular Weight | 270.24 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens. A study by Uraguchi et al. (1961) highlighted its effectiveness against Staphylococcus aureus and other Gram-positive bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
Cytotoxic Effects
This compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and liver cancer cells. For instance, a study published in the Journal of Chromatography found that this compound exhibited IC50 values in the low micromolar range against these cancer types, suggesting potent anticancer activity .
Case Study: Anticancer Potential
In a notable case study involving human liver cancer cells (HepG2), this compound was shown to significantly inhibit cell proliferation. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. This finding aligns with the broader understanding of quinones as agents that can modulate cellular redox states.
Table 2: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Uraguchi et al., 1961 |
| Cytotoxic | Induces apoptosis in cancer cells | Journal of Chromatography |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.
- Reactive Oxygen Species Generation : As a quinone, it can undergo redox cycling, generating ROS which are toxic to cells.
- Apoptosis Induction : In cancer cells, it activates pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
